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For Researchers, Scientists, and Drug Development Professionals

Introduction
3,5-Diethyl-4-hydroxybenzaldehyde is an aromatic organic compound characterized by a

benzaldehyde core structure substituted with two ethyl groups and one hydroxyl group. As a

member of the substituted hydroxybenzaldehyde family, it holds potential for applications in

medicinal chemistry and materials science, primarily owing to the antioxidant properties

conferred by its sterically hindered phenolic group. This technical guide provides a

comprehensive overview of its chemical properties, synthesis, and potential applications, with a

focus on its relevance to the field of drug development.

While specific data for 3,5-diethyl-4-hydroxybenzaldehyde is limited in publicly available

literature, this guide draws upon information from closely related analogues, such as 3,5-

dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde, to infer its

potential characteristics and functionalities.

Chemical and Physical Properties
The fundamental properties of 3,5-Diethyl-4-hydroxybenzaldehyde are summarized in the

table below. These properties are crucial for its handling, characterization, and application in

various experimental settings.
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Property Value Source

IUPAC Name
3,5-Diethyl-4-

hydroxybenzaldehyde
PubChem[1]

CAS Number 69574-07-8 ChemSrc

Molecular Formula C₁₁H₁₄O₂ PubChem[1]

Molecular Weight 178.23 g/mol ChemSrc

Canonical SMILES
CCC1=CC(=CC(=C1O)CC)C=

O
PubChem[1]

InChI Key
QXJOSBSXQWJPCN-

UHFFFAOYSA-N
PubChem[1]

Synthesis
Detailed experimental protocols for the synthesis of 3,5-diethyl-4-hydroxybenzaldehyde are

not readily available in the surveyed literature. However, synthetic routes can be extrapolated

from established methods for producing structurally similar 3,5-dialkyl-4-

hydroxybenzaldehydes. A common approach involves the formylation of a corresponding 2,6-

dialkylphenol.

One potential synthetic pathway, adapted from the synthesis of its analogues, is the Duff

reaction or a related formylation method.

Conceptual Experimental Protocol: Formylation of 2,6-
Diethylphenol
This protocol is a hypothetical adaptation based on the synthesis of related compounds and

would require optimization.

Materials:

2,6-Diethylphenol

Hexamethylenetetramine (HMTA)
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Glacial acetic acid or trifluoroacetic acid

Hydrochloric acid (for hydrolysis)

Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Procedure:

Formylation: Dissolve 2,6-diethylphenol and hexamethylenetetramine in an excess of glacial

acetic acid. Heat the mixture under reflux for several hours. The reaction progress should be

monitored by Thin Layer Chromatography (TLC).

Hydrolysis: After cooling, the reaction mixture is treated with aqueous hydrochloric acid and

heated to hydrolyze the intermediate Schiff base to the aldehyde.

Extraction and Purification: The product is extracted into an organic solvent. The organic

layer is then washed with water and brine, dried over an anhydrous drying agent, and the

solvent is removed under reduced pressure. The crude product can be purified by column

chromatography on silica gel.

Generalized Synthesis Workflow
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Caption: A generalized workflow for the synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde.

Applications in Drug Development and Research
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While specific applications for 3,5-diethyl-4-hydroxybenzaldehyde in drug development are

not well-documented, its structural features suggest several areas of potential utility, drawing

parallels from its better-studied analogues.

Antioxidant Properties: The hindered phenolic hydroxyl group is a key pharmacophore for

antioxidant activity. This structural motif allows the molecule to act as a radical scavenger,

which is a crucial mechanism for mitigating oxidative stress implicated in numerous

diseases.[2][3] The ethyl groups provide steric hindrance that can enhance the stability of the

resulting phenoxyl radical, thereby improving its antioxidant efficacy.

Intermediate for Pharmaceutical Synthesis: Substituted benzaldehydes are versatile building

blocks in organic synthesis. The aldehyde and hydroxyl functionalities can be readily

modified to construct more complex molecules with potential therapeutic activities. For

instance, 3,5-di-tert-butyl-4-hydroxybenzaldehyde is a key intermediate in the synthesis of

kinase inhibitors and anti-inflammatory agents.[4] It is plausible that the diethyl analogue

could serve a similar role in the synthesis of novel drug candidates.

Antimicrobial Research: Phenolic compounds are known to possess antimicrobial properties.

[2] The lipophilicity introduced by the diethyl groups may influence its ability to interact with

microbial cell membranes, suggesting a potential avenue for research into new antibacterial

or antifungal agents.

Potential Antioxidant Mechanism
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Caption: Conceptual diagram of the free radical scavenging mechanism.

Quantitative Data
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Quantitative data specifically for 3,5-diethyl-4-hydroxybenzaldehyde is sparse. The following

table presents computed and experimental properties that are available.

Data Point Value Method

XLogP3 2.2 Computed

Hydrogen Bond Donor Count 1 Computed

Hydrogen Bond Acceptor

Count
2 Computed

Rotatable Bond Count 3 Computed

Topological Polar Surface Area 37.3 Å² Computed

LogP 2.32950 Experimental

Data sourced from ChemSrc.

Conclusion and Future Directions
3,5-Diethyl-4-hydroxybenzaldehyde is a chemical entity with potential for further exploration,

particularly in the realms of medicinal chemistry and material science. Its structural similarity to

well-studied antioxidants and pharmaceutical intermediates suggests that it could be a valuable

building block for the development of novel therapeutic agents.

Future research should focus on:

Developing and optimizing a reliable synthetic protocol.

Conducting in-vitro and in-vivo studies to quantify its antioxidant, anti-inflammatory, and

antimicrobial properties.

Exploring its utility as a precursor for the synthesis of more complex, biologically active

molecules.

The information provided in this guide, though partly inferred from related compounds, offers a

solid foundation for researchers and scientists to embark on the investigation of this promising
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molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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